molecular formula C20H26ClNO3 B4139999 N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

Cat. No.: B4139999
M. Wt: 363.9 g/mol
InChI Key: LQUIKPKXNGWKJD-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methoxybenzylamine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyl ether group, a methoxy group, and a tetrahydrofuran ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-3-methoxybenzylamine hydrochloride typically involves multiple steps, starting with the preparation of the benzyl ether and methoxybenzyl intermediates. These intermediates are then subjected to nucleophilic substitution reactions to introduce the tetrahydrofuran ring. Common reagents used in these reactions include benzyl chloride, sodium methoxide, and tetrahydrofuran. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzyl ether group can be reduced to form a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzyl ethers, methoxybenzyl derivatives, and tetrahydrofuran-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(benzyloxy)-3-methoxybenzylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, 4-(benzyloxy)-3-methoxybenzylamine hydrochloride is explored for its potential therapeutic properties. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The benzyl ether and methoxy groups can form hydrogen bonds with target proteins, while the tetrahydrofuran ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(Benzyloxy)-3-methoxybenzyl]amine hydrochloride: Lacks the tetrahydrofuran ring, making it less structurally complex.

    4-(Benzyloxy)-3-methoxybenzylamine hydrochloride: Contains a methyl group instead of the tetrahydrofuran ring.

Uniqueness

The presence of the tetrahydrofuran ring in 4-(benzyloxy)-3-methoxybenzylamine hydrochloride distinguishes it from similar compounds. This ring enhances the compound’s stability and provides additional sites for chemical modification, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.ClH/c1-22-20-12-17(13-21-14-18-8-5-11-23-18)9-10-19(20)24-15-16-6-3-2-4-7-16;/h2-4,6-7,9-10,12,18,21H,5,8,11,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUIKPKXNGWKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2CCCO2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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